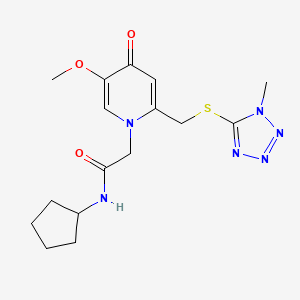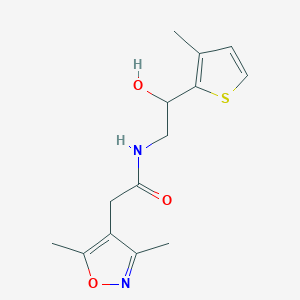![molecular formula C13H13N3O2S B2512467 N-(4-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide CAS No. 898441-08-2](/img/structure/B2512467.png)
N-(4-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide is a chemical compound that belongs to the class of pyrimidines. It has gained significant attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Crystallographic Studies
Research has shown that compounds similar to N-(4-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide exhibit a folded conformation around the methylene C atom of the thioacetamide bridge. This folding results in the pyrimidine ring being inclined to the benzene ring at specific angles, stabilizing the molecule through intramolecular hydrogen bonding. Such studies are crucial for understanding the structural basis of these compounds and their potential interactions in biological systems (Subasri et al., 2016).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been synthesized and evaluated as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair. These compounds exhibit significant potency, with some showing dual inhibitory activities against human TS and DHFR, indicating their potential as therapeutic agents (Gangjee et al., 2008).
Molecular Docking Studies
Molecular docking studies have revealed the antiviral potential of similar compounds against SARS-CoV-2 protein. By analyzing the equilibrium geometry, vibrational assignments, and intermolecular interactions, researchers have determined the drug likeness and pharmacokinetic properties of these molecules, suggesting their role in antiviral therapies (Mary et al., 2020).
Propiedades
IUPAC Name |
N-(4-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-9-2-4-10(5-3-9)15-11(17)8-19-12-6-7-14-13(18)16-12/h2-7H,8H2,1H3,(H,15,17)(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBCWDNNWUBBBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=CC=NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2512385.png)
![2-(4-chlorophenyl)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2512386.png)

![2-Chloro-N-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]propanamide](/img/structure/B2512388.png)
![2-Chloro-1-(3,5-dihydro-2H-pyrido[3,2-f][1,4]oxazepin-4-yl)propan-1-one](/img/structure/B2512391.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2512393.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2512395.png)
![N-[2-(Azepan-1-yl)-2-oxoethyl]-N-ethyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2512399.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine](/img/structure/B2512402.png)

![2-(4-Isopropylphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2512406.png)
